molecular formula C6H5BrO2 B1280396 2-Acetyl-3-bromofuran CAS No. 22037-29-2

2-Acetyl-3-bromofuran

Cat. No.: B1280396
CAS No.: 22037-29-2
M. Wt: 189.01 g/mol
InChI Key: QPZZLTOSEPARRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-bromofuran is a heterocyclic organic compound with the molecular formula C6H5BrO2. It is a brominated derivative of furan, characterized by the presence of an acetyl group at the second position and a bromine atom at the third position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-3-bromofuran can be synthesized through the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid. The reaction typically occurs at elevated temperatures, around 210–220°C . The process involves the acetylation of 3-bromofuran, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-bromofuran undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, the compound can participate in substitution reactions, where the bromine atom is replaced by other substituents.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of various substituted furans.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-Acetyl-3-bromofuran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of 2-acetyl-3-bromofuran involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom and acetyl group play crucial roles in these interactions, facilitating the formation of various reaction intermediates. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the acetyl group, which modulate its chemical behavior .

Comparison with Similar Compounds

    3-Bromofuran: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    2-Acetylfuran: Lacks the bromine atom, affecting its electrophilic substitution potential.

    2-Bromo-3-methylfuran: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity patterns.

Uniqueness: 2-Acetyl-3-bromofuran is unique due to the combined presence of both the bromine atom and the acetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

1-(3-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZZLTOSEPARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462250
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22037-29-2
Record name 1-(3-Bromo-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22037-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-3-bromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-3-bromofuran
Reactant of Route 2
Reactant of Route 2
2-Acetyl-3-bromofuran
Reactant of Route 3
Reactant of Route 3
2-Acetyl-3-bromofuran
Reactant of Route 4
Reactant of Route 4
2-Acetyl-3-bromofuran
Reactant of Route 5
Reactant of Route 5
2-Acetyl-3-bromofuran
Reactant of Route 6
2-Acetyl-3-bromofuran
Customer
Q & A

Q1: What is a key synthetic application of 2-acetyl-3-bromofuran highlighted in the research?

A1: this compound serves as a crucial starting material in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. [] The synthesis involves a four-step process, with this compound reacting with ethyl 2-ethynylphenylcarbamate through a Sonogashira reaction. This reaction forms an intermediate which is then treated with tetrabutylammonium fluoride (TBAF) to achieve indole ring formation, ultimately leading to furostifoline. []

Q2: Has the reactivity of this compound been explored in scientific studies?

A2: Yes, one study specifically investigated bromine mobility within the this compound molecule. [] While the abstract doesn't detail the findings, it suggests an interest in understanding how the bromine atom behaves within the molecule, which could have implications for its reactivity and potential applications in chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.